(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
Overview
Description
“(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 940890-90-4 . It has a molecular weight of 279.36 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO5S . It has a mono-isotopic mass of 279.114044 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.9±3.0 kJ/mol, and it has a flash point of 200.1±25.7 °C . The compound has a molar refractivity of 67.2±0.4 cm3, and its polar surface area is 81 Å2 .Scientific Research Applications
Synthesis and Application in Drug Development
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is crucial in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized through processes like acylation, sulfonation, and substitution, with a total yield of 20.2% in a specific study (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of Crizotinib, another cancer drug, with a total yield of 49.9% in the production of a related compound (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Involvement in Molecular Structure Studies
The compound is also used in molecular structure studies. For example, the reaction of a related compound led to the formation of a title compound with a 1-methyl-1H-pyrazol-5-yl substituent, aiding in understanding the molecular orientation and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). X-ray studies of similar compounds reveal molecular packing driven by strong O-H...O=C hydrogen bonds, offering insights into molecular structures (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Role in the Synthesis of Small Molecule Anticancer Drugs
Moreover, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate-related compounds serve as intermediates in the synthesis of small molecule anticancer drugs. One study established a method for synthesizing a related compound with a high total yield of 71.4%, demonstrating its importance in developing anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Usage in Organic Chemistry Research
This chemical also finds applications in organic chemistry research, aiding in the preparation of structurally diverse small molecules. It's been used to synthesize sedridine, ethylnorlobelol, and coniine in a stereoselective manner (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647332 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | |
CAS RN |
940890-90-4 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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